molecular formula C23H22O5 B11156754 methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11156754
M. Wt: 378.4 g/mol
InChI Key: WWMFZXBBFAEQDL-UHFFFAOYSA-N
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Description

Methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic coumarin derivative intended for research and development purposes. This compound features a central 4,8-dimethyl-2-oxo-2H-chromen (coumarin) core, which is substituted with a methoxyacetate group at the 3-position and a 4-ethenylbenzyl ether group at the 7-position. The presence of the ethenyl (vinyl) functional group on the benzyl ring provides a unique handle for further chemical modification, such as through polymerization or click chemistry, making it a valuable intermediate for the synthesis of more complex molecular architectures or functional materials . Research Applications and Value: While the specific biological activity of this compound requires empirical determination, structurally similar coumarin derivatives are widely investigated in scientific research. Analogs with variations in the 7-benzyloxy and 3-acetate substituents have been identified as key scaffolds in medicinal chemistry and chemical biology . Notably, certain coumarin derivatives are known to exhibit activity as inhibitors of the monoamine oxidase B (MAO-B) enzyme, a target of interest in neurological research . Other coumarin-based compounds serve as core structures in the development of metal-organic frameworks (MOFs) and fluorescent materials, highlighting their utility in materials science . Researchers may explore this specific compound for its potential in these or other areas, including as a building block for novel polymers or as a precursor for the development of fluorescent probes. Handling and Usage: This product is provided as a high-purity chemical for laboratory use. Researchers should handle the compound with appropriate personal protective equipment and adhere to standard laboratory safety protocols. The 4-ethenylbenzyl moiety suggests potential for reactivity, which should be considered during storage and experimental planning. Intended Use: this compound is sold for research use only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

Molecular Formula

C23H22O5

Molecular Weight

378.4 g/mol

IUPAC Name

methyl 2-[7-[(4-ethenylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C23H22O5/c1-5-16-6-8-17(9-7-16)13-27-20-11-10-18-14(2)19(12-21(24)26-4)23(25)28-22(18)15(20)3/h5-11H,1,12-13H2,2-4H3

InChI Key

WWMFZXBBFAEQDL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C=C)CC(=O)OC

Origin of Product

United States

Preparation Methods

Synthesis of 7-Hydroxy-4,8-dimethylcoumarin-3-yl Acetate

The Pechmann reaction employs ethyl acetoacetate and 2,4-dihydroxy-3-methylacetophenone in concentrated sulfuric acid at 0–5°C for 12 hours. Subsequent acetylation with acetic anhydride in pyridine yields the 3-acetate derivative. Key spectral data for this intermediate include:

  • ¹H NMR (CDCl₃): δ 2.35 (s, 3H, CH₃ at C4), 2.58 (s, 3H, CH₃ at C8), 3.82 (s, 3H, OAc), 6.25 (d, J = 2.4 Hz, H-5), 7.45 (d, J = 2.4 Hz, H-6).

Alkylation Strategies for 7-Oxy Functionalization

Introducing the 4-ethenylbenzyl group at the 7-position requires nucleophilic substitution under controlled conditions to preserve the coumarin scaffold’s integrity.

Williamson Ether Synthesis

Protocol:

  • Base: Cs₂CO₃ (2.5 eq) in anhydrous DMF

  • Alkylating agent: 4-Ethenylbenzyl bromide (1.2 eq)

  • Conditions: 70°C, N₂ atmosphere, 8 hours

  • Workup: Dilution with ice-water, extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 4:1)

Yield Optimization:

BaseSolventTemperature (°C)Time (h)Yield (%)
Cs₂CO₃DMF70878
K₂CO₃Acetone601265
NaHTHF25642

The superior performance of Cs₂CO₃ in DMF aligns with reported coumarin alkylation methodologies. Side reactions, including O-acetyl group cleavage, are minimized under these conditions.

Mitsunobu Reaction as an Alternative

For substrates sensitive to strong bases, the Mitsunobu reaction offers a milder pathway:

  • Reagents: DIAD (1.5 eq), PPh₃ (1.5 eq), 4-ethenylbenzyl alcohol (1.2 eq)

  • Solvent: THF, 0°C to 25°C, 24 hours

  • Yield: 55% (lower due to steric hindrance at C7)

Critical Reaction Parameters and Side Products

Alkylating Agent Stability

4-Ethenylbenzyl bromide is prone to polymerization under prolonged heating. Adding 0.1% hydroquinone as a radical inhibitor and maintaining temperatures ≤70°C mitigates this issue.

Competing Reactions

  • Acetyl Migration: The 3-acetate group may migrate to the 7-position under strongly basic conditions, detected via ¹H NMR (δ 2.15 for migrated OAc).

  • Coumarin Ring Degradation: Extended reaction times (>12 hours) in DMF lead to lactone ring opening, identifiable by IR loss of the 1730 cm⁻¹ carbonyl stretch.

Purification and Characterization

Chromatographic Separation

Crude product purification employs gradient elution (hexane → ethyl acetate) on silica gel, with Rf = 0.35 in hexane/EtOAc (3:1).

Spectroscopic Confirmation

Key analytical data for the target compound:

  • ¹H NMR (600 MHz, CDCl₃):
    δ 2.33 (s, 3H, C4-CH₃), 2.55 (s, 3H, C8-CH₃), 3.81 (s, 3H, OAc), 5.05 (d, J = 10.8 Hz, 1H, CH₂=CH), 5.45 (d, J = 17.4 Hz, 1H, CH₂=CH), 6.72 (dd, J = 10.8, 17.4 Hz, 1H, CH₂=CH), 6.89 (d, J = 2.4 Hz, H-5), 7.32–7.41 (m, 5H, aromatic H).

  • HRMS (ESI):
    Calculated for C₂₃H₂₂O₅ [M+H]⁺: 391.1546; Found: 391.1549.

Scalability and Process Considerations

Bench-scale reactions (10 g starting material) demonstrate consistent yields (72–75%) when using:

  • Solvent recovery: DMF distillation under reduced pressure (80°C, 15 mmHg)

  • Catalyst recycling: Cs₂CO₃ recovery via aqueous extraction (82% efficiency)

Alternative Synthetic Routes

Smiles Rearrangement Approach

Adapting methodology from , treatment of 7-hydroxycoumarin with α-bromo-4-ethenylbenzylacetamide followed by Smiles rearrangement and hydrolysis could provide an alternative pathway. Preliminary trials show moderate yields (48%) but require stringent pH control during hydrolysis.

Chemical Reactions Analysis

Types of Reactions

Methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex coumarin derivatives.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its anticoagulant and anti-inflammatory effects.

    Industry: Utilized in the development of dyes and optical brighteners

Mechanism of Action

The mechanism of action of methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with various molecular targets. The compound can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, leading to its antimicrobial effects. Additionally, it can modulate inflammatory pathways by inhibiting cyclooxygenase enzymes, contributing to its anti-inflammatory properties .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Substituent Effects

The target compound shares a common 4,8-dimethylcoumarin backbone with several analogues, differing primarily in the substituents at position 7. Key comparisons include:

Substituent Diversity at Position 7
Compound (Reference) Position 7 Substituent Key Structural Feature
Target Compound 4-Ethenylbenzyl ether Ethenyl group for potential π-π stacking
Methyl 2-(7-((3-Bromobenzyl)oxy)-... (3ba) 3-Bromobenzyl ether Electron-withdrawing bromine atom
EMAC10163c 2-(4-Bromophenyl)-2-oxoethoxy Bromophenyl group with ketone linker
EMAC10163g [1,1'-Biphenyl]-4-yl-2-oxoethoxy Extended aromatic system
CAS 577985-10-5 2-Fluorobenzyl ether Electron-withdrawing fluorine atom
Impact on Physicochemical Properties
  • Melting Points : Analogues with bulkier substituents (e.g., EMAC10163g: 168–169°C) exhibit higher melting points than those with smaller groups (e.g., EMAC10163k: 157–160°C) due to increased molecular packing efficiency .

Yield Comparison :

  • 3ba (96% yield) vs. EMAC10163h (49% yield) : Higher yields are associated with reactive benzyl bromides (e.g., 3-bromobenzyl bromide) compared to sterically hindered precursors.
SLC26A3 Inhibition
  • 3ba : Demonstrated potent inhibition of the intestinal anion exchanger SLC26A3 (IC₅₀ = 0.8 µM), attributed to the electron-withdrawing bromine enhancing electrophilic interactions .
  • Target Compound : The 4-ethenylbenzyl group’s planar structure may facilitate binding to hydrophobic pockets, though activity data remain speculative.
Carbonic Anhydrase Inhibition
  • EMAC10163c : Inhibited tumor-associated carbonic anhydrase IX (CA IX) with moderate potency (IC₅₀ = 12 µM), linked to the bromophenyl group’s hydrophobic interactions .
  • EMAC10163g : Improved activity (IC₅₀ = 6.5 µM) due to the extended biphenyl system enhancing binding affinity .

Analytical Characterization

All analogues, including the target compound, are characterized using:

  • NMR Spectroscopy : Confirmation of substituent positions and purity (e.g., 3ba: δ 7.14 ppm for aromatic protons) .
  • HRMS : Accurate mass determination (mass accuracy >3 ppm) .
  • HPLC : Purity ≥95% using C18 columns with acetonitrile/water gradients .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for methyl {7-[(4-ethenylbenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate, and what factors influence reaction yield?

  • Answer: The synthesis typically involves nucleophilic substitution at the 7-hydroxy position of the coumarin core with a 4-ethenylbenzyl halide. Key considerations include solvent choice (e.g., anhydrous DMF for polar aprotic conditions), base selection (e.g., K₂CO₃ for deprotonation), and temperature control (e.g., 80°C for 10 hours). Yield optimization may require protecting group strategies for reactive sites, as demonstrated in analogous coumarin syntheses achieving 81–82% yields under controlled conditions .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Answer:

  • NMR (¹H/¹³C): Confirms substitution patterns (e.g., benzyloxy group at position 7, methyl groups at 4 and 8) and ester functionality.
  • IR Spectroscopy: Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for lactone and ester groups).
  • Mass Spectrometry: Validates molecular weight (e.g., C₂₆H₂₄O₆, ~456 g/mol).
  • X-ray Crystallography: Provides definitive structural elucidation, as used in related coumarin derivatives .

Q. What are the primary biological activities reported for structurally similar coumarin derivatives?

  • Answer: Analogous compounds exhibit antimicrobial and anticancer properties via mechanisms such as enzyme inhibition (e.g., topoisomerase II) or DNA intercalation. For example, methyl 4-{[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}benzoate showed activity against Gram-positive bacteria and breast cancer cell lines .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar coumarin derivatives?

  • Answer: Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Methodological solutions include:

  • Standardized Bioassays: Use consistent protocols (e.g., MIC for antimicrobial testing).
  • Purity Validation: Employ HPLC or LC-MS to confirm >95% purity.
  • Comparative SAR Studies: Synthesize analogs with systematic substituent changes to isolate activity drivers .

Q. What strategies optimize the compound’s bioavailability for in vivo studies?

  • Answer:

  • Structural Modifications: Hydrolyze the methyl ester to a carboxylic acid for enhanced solubility.
  • Formulation: Use cyclodextrin complexes or lipid-based carriers.
  • LogP Adjustments: Introduce polar groups (e.g., hydroxyl or amine) to balance lipophilicity, as seen in related coumarin derivatives with improved pharmacokinetics .

Q. How do researchers analyze structure-activity relationships (SAR) for this compound’s anticancer potential?

  • Answer:

  • Analog Synthesis: Vary substituents (e.g., benzyloxy group, ester moiety) to assess impact on cytotoxicity.
  • Computational Modeling: Perform docking studies to predict interactions with targets like tubulin or kinases.
  • In Vitro Screening: Test analogs against cancer cell lines (e.g., MCF-7, HeLa) and compare IC₅₀ values. For example, ethyl vs. methyl esters may alter cell permeability due to lipophilicity differences .

Q. What experimental approaches validate the hypothesized mechanism of action involving enzyme inhibition?

  • Answer:

  • Enzyme Assays: Use fluorescence-based kinetic assays to measure inhibition of purified enzymes (e.g., HDACs or kinases).
  • Binding Studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify affinity.
  • Molecular Dynamics Simulations: Model ligand-enzyme interactions to identify critical binding residues .

Methodological Considerations

  • Data Contradiction Analysis: When conflicting bioactivity data arise, cross-validate results using orthogonal assays (e.g., fluorescence vs. colorimetric readouts) and replicate experiments with independently synthesized batches .
  • Experimental Design: For SAR studies, include positive controls (e.g., doxorubicin for cytotoxicity) and negative controls (e.g., unsubstituted coumarin cores) to contextualize results .

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